N-(butan-2-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Description
N-(butan-2-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a thiazole derivative characterized by a 1,3-thiazole core substituted with a methyl group at position 2 and a thiophen-2-yl group at position 2. The propanamide side chain at position 5 is further modified with a butan-2-yl group. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.
Properties
IUPAC Name |
N-butan-2-yl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-4-10(2)16-14(18)8-7-13-15(17-11(3)20-13)12-6-5-9-19-12/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLFTTFCKZQCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCC1=C(N=C(S1)C)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that thiazole and thiophene derivatives exhibit antimicrobial activities. Compounds similar to N-(butan-2-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide have shown effectiveness against various bacterial strains and fungi. The presence of the thiophene moiety may contribute to this activity by interacting with microbial cell membranes or metabolic pathways.
Anticancer Potential
Thiazole derivatives are well-documented for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Further research is necessary to elucidate its specific mechanisms and efficacy against different cancer types.
Neuroprotective Effects
Emerging studies indicate that compounds with similar structures may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role. Investigating the antioxidant capabilities of this compound could provide insights into its potential therapeutic applications.
Applications in Pharmacology
Drug Development
Given its promising biological activities, this compound could serve as a lead compound in drug discovery programs targeting infectious diseases and cancer. Its structural modifications could enhance potency and selectivity while minimizing toxicity.
Formulation in Drug Delivery Systems
The compound's lipophilicity may allow it to be incorporated into various drug delivery systems, enhancing bioavailability and therapeutic efficacy. Research into nanoformulations could further improve its delivery mechanisms, making it suitable for targeted therapy.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus | Potential for developing new antimicrobial agents |
| Investigation of Anticancer Properties | Induced apoptosis in breast cancer cells | Possible use in cancer treatment protocols |
| Neuroprotective Study | Reduced oxidative stress markers in neuronal cells | Potential application in neurodegenerative disease therapies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thiazole derivatives reported in the evidence, focusing on substituent variations, synthesis yields, and biological activities where available.
Key Observations:
However, the thiophene’s sulfur atom may enhance electron-deficient character compared to phenyl rings, influencing reactivity in cyclization or coupling reactions .
Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., 4-nitroanilino in 12cb) achieve high yields (81%) under catalyst-free Hantzsch cyclization, suggesting that the target compound’s synthesis could follow similar efficient pathways .
For example, compound 7b (IC₅₀ = 1.61 µg/mL against HepG-2 cells) and 11 (IC₅₀ = 1.98 µg/mL) highlight the importance of the propanamide-thiazole scaffold in cytotoxicity . The pyridin-2-yl substituent in CAS 365431-04-5 may confer distinct binding interactions compared to the target compound’s thiophene, underscoring the role of heterocyclic diversity in drug design .
Q & A
Basic: What are the common synthetic routes for N-(butan-2-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide?
The synthesis typically involves multi-step reactions starting with the assembly of the thiazole and thiophene rings. A general approach includes:
- Step 1 : Condensation of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde with a propanamide derivative under acidic or basic conditions.
- Step 2 : Amide bond formation via reaction with sec-butylamine (butan-2-amine) using coupling agents like chloroacetyl chloride in dioxane, with triethylamine as a base to neutralize HCl byproducts .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the product.
Key parameters include maintaining temperatures between 20–25°C during acyl chloride additions and monitoring reaction progress via TLC .
Basic: How is the structure of this compound confirmed post-synthesis?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify protons (e.g., thiophene aromatic protons at δ 7.2–7.8 ppm) and carbons in the thiazole and propanamide moieties .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ ion matching CHNOS).
- Elemental Analysis : To verify C/H/N/S composition (±0.3% deviation) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Systematic optimization involves:
- Design of Experiments (DOE) : Varying temperature (e.g., 15–30°C), pH (5–9), and solvent polarity (dioxane vs. THF) to identify ideal conditions.
- Catalyst Screening : Testing bases like triethylamine versus DMAP for acyl chloride reactions .
- Real-Time Monitoring : Using HPLC to track intermediate formation and minimize side products .
Yield improvements (>80%) are achievable by stabilizing intermediates through controlled addition rates and inert atmospheres .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC values in enzyme assays) can be addressed via:
- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., methyl vs. ethyl groups on the thiazole) to assess impact on bioactivity .
- Dose-Response Curves : Replicating assays under standardized conditions (pH 7.4 buffer, 37°C) to control for environmental variability.
- Computational Docking : Using software like AutoDock to predict binding affinities to targets (e.g., topoisomerase II) and validate experimental results .
Advanced: What computational methods elucidate electronic properties relevant to reactivity?
- Wavefunction Analysis : Multiwfn software calculates electron density, electrostatic potential (ESP), and Fukui indices to identify nucleophilic/electrophilic sites on the thiazole and thiophene rings .
- Density Functional Theory (DFT) : Gaussian optimizes geometry and computes HOMO-LUMO gaps (e.g., ~4.2 eV) to predict charge-transfer interactions .
- Molecular Dynamics (MD) : Simulates solvation effects in water/DMSO mixtures to model stability under biological conditions .
Advanced: What methodologies identify the pharmacological mechanism of action?
- Enzyme Inhibition Assays : Measure inhibition of topoisomerase II or kinases via fluorogenic substrates (e.g., ATPase activity assays at λ 340 nm) .
- Cellular Uptake Studies : Radiolabel the compound with C to quantify intracellular accumulation in cancer cell lines .
- Transcriptomics : RNA sequencing of treated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
